9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Overview
Description
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of thiochromeno-pyrimidines This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 5th position, and an amine group at the 2nd position of the thiochromeno-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2-chloro-3-formylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiochromeno ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and nucleophiles such as primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Substitution Reactions: Formation of derivatives with different substituents at the 9th position.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine: Lacks the methyl group at the 5th position.
5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine: Lacks the chlorine atom at the 9th position.
5H-thiochromeno[4,3-d]pyrimidin-2-amine: Lacks both the chlorine and methyl groups.
Uniqueness
The presence of both the chlorine atom at the 9th position and the methyl group at the 5th position in 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-6-9-5-15-12(14)16-11(9)8-4-7(13)2-3-10(8)17-6/h2-6H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOVYCOOYNMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372312 | |
Record name | 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254429-65-7 | |
Record name | 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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